(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate
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Overview
Description
(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is a complex organic compound that integrates multiple functional groups, including a benzofuran, isoxazole, and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Isoxazole Formation: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction, often using nitrile oxides and alkenes.
Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved by reacting the isoxazole derivative with a pyrimidine-thiol compound under suitable conditions, such as using a base like triethylamine in an aprotic solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Catalysis: Using metal catalysts to enhance reaction rates and selectivity.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Types of Reactions:
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Quinone derivatives of benzofuran.
Reduction Products: Isoxazoline derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action for (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate would depend on its specific biological target. Generally, compounds with these structural features might:
Interact with Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Bind to Receptors: Modulating receptor activity to produce a therapeutic effect.
Disrupt Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have been used in the treatment of skin diseases.
Isoxazole Derivatives: Compounds with antimicrobial and anti-inflammatory properties.
Pyrimidine Derivatives: Widely used in pharmaceuticals, such as in antiviral and anticancer drugs.
Uniqueness:
Structural Complexity: The combination of benzofuran, isoxazole, and pyrimidine moieties in a single molecule is relatively unique.
Potential Biological Activity: The diverse functional groups may contribute to a broad spectrum of biological activities, making it a versatile compound for research and development.
This compound’s unique structure and potential applications make it a valuable subject for further scientific investigation
Properties
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-7-14-8-13(3-4-16(14)25-12)17-9-15(22-26-17)10-24-18(23)11-27-19-20-5-2-6-21-19/h2-6,8-9,12H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGPQECMNANDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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